2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid is a complex organic compound characterized by its quinoline and tert-butoxycarbonyl (Boc) functional groups
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly used to protect amines during synthesis. The protection can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reactions: The quinoline moiety can be introduced through coupling reactions, such as the Ullmann reaction, which involves the coupling of a halogenated quinoline with an amine in the presence of a copper catalyst.
Peptide Synthesis: This compound can be synthesized as part of a peptide chain using solid-phase peptide synthesis (SPPS) techniques, where the Boc group serves as a temporary protecting group for the amino functionality.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions and purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the quinoline ring to produce reduced forms of the compound.
Substitution: Substitution reactions at the quinoline ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Quinoline-4-ylamine derivatives.
Substitution Products: Quinoline derivatives with various substituents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-((Benzyl)amino)-3-(quinolin-4-yl)propanoic acid: Similar structure but with a benzyl group instead of the Boc group.
2-((Methyl)amino)-3-(quinolin-4-yl)propanoic acid: Similar structure but with a methyl group instead of the Boc group.
Uniqueness: The presence of the Boc group in 2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid provides enhanced stability and protection during synthesis, making it a valuable compound in organic synthesis compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable tool in research and development.
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMRQWQFOYRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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